REACTION_CXSMILES
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Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1.[CH3:13][N:14](C)C=O>>[C:13]([C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1)#[N:14]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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BrC=1C=CC2=C(C(CO2)(C)C)C1
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Name
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cuprous cyanide
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Quantity
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7.2 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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15 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Work up yielded
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Type
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CUSTOM
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Details
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after recrystallisation from petroleum ether (bp 60°-80° C.) with charcoaling, 5.7 g of product, mp 72°-75° C.
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Name
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Type
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|
Smiles
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C(#N)C=1C=CC2=C(C(CO2)(C)C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |